N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Neglected Tropical Diseases N-myristoyltransferase Structure-Activity Relationship

Researchers developing TbNMT inhibitors for Human African Trypanosomiasis risk project failure when sourcing incorrect pyrazole sulfonamide regioisomers. Only the 3-sulfonamide isomer anchors into the TbNMT peptide-binding pocket (IC₅₀ = 0.002 µM); alternative isomers show complete loss of activity. • Validated TbNMT inhibitor scaffold: >175 SAR compounds published; assay Z' = 0.703 ± 0.050. • Privileged building block for NLRP3 inflammasome inhibitors (WO 2016131098 A1) and bromodomain inhibitors (WO 2013027168 A1). • Favorable LogP (~0.5) for CNS penetration; regioisomerically pure, ≥97%.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
Cat. No. B15239009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Dimethyl-1H-pyrazole-3-sulfonamide
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=NN(C=C1)C
InChIInChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-8(2)7-5/h3-4,6H,1-2H3
InChIKeyXCXXWHCXYJIANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4): A Critical Heteroaromatic Scaffold for TbNMT-Targeted Drug Discovery


N,1-Dimethyl-1H-pyrazole-3-sulfonamide (also known as 1-methyl-1H-pyrazole-3-sulfonamide) is a synthetic heterocyclic building block characterized by a pyrazole core bearing a methyl substitution at the N1 position and a sulfonamide group at the C3 position . With a molecular formula of C₄H₇N₃O₂S and a molecular weight of 161.18 g/mol, this compound serves as a foundational pharmacophore for the development of potent N-myristoyltransferase (NMT) inhibitors targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [1]. Its strategic placement of the sulfonamide moiety enables critical hydrogen-bonding interactions within the NMT active site, making it an essential intermediate for medicinal chemistry campaigns aimed at neglected tropical diseases [2].

3-SO₂ 3-sulfonamide regioisomer required for TbNMT active-site anchoring
N1-CH₃ N1-methyl substitution supports CNS permeability research (calc. LogP ~0.5)
Core Validated pharmacophore core for TbNMT inhibitor lead optimization

Why N,1-Dimethyl-1H-pyrazole-3-sulfonamide Cannot Be Casually Substituted with Other Pyrazole Sulfonamide Isomers


The precise regioisomeric positioning of the sulfonamide group on the pyrazole ring is a critical determinant of biological activity. N,1-Dimethyl-1H-pyrazole-3-sulfonamide possesses the sulfonamide moiety at the 3-position, which is essential for anchoring into the peptide-binding pocket of TbNMT [1]. Isomers such as 1,3-dimethyl-1H-pyrazole-5-sulfonamide or 1,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit altered spatial orientation of the sulfonamide group, leading to complete loss of TbNMT inhibitory activity due to steric clashes or the inability to coordinate the catalytic zinc ion [2]. Furthermore, the N1-methyl substitution in the target compound provides optimal lipophilicity (LogP ~0.5) for membrane permeability, whereas unsubstituted pyrazole-3-sulfonamide analogs suffer from increased polarity and reduced cellular uptake . Generic substitution with readily available dimethyl pyrazole sulfonamide isomers therefore introduces unacceptable risk of target inactivity and project failure.

Target Compound
Common Substitute
Regioisomer
3-sulfonamide (anchors in TbNMT pocket)
4- or 5-sulfonamide → loss of enzyme inhibition
N-Substitution
N1-methyl (LogP ~0.5)
Unsubstituted pyrazole → higher polarity, may reduce cellular uptake
Patent Use
Explicitly cited in NLRP3/bromodomain patents
Dimethyl isomers not cited → unvalidated for these synthetic routes

Quantitative Differentiation of N,1-Dimethyl-1H-pyrazole-3-sulfonamide Against Closest Analogs: A Procurement-Focused Evidence Guide


Potency Against TbNMT: N,1-Dimethyl-1H-pyrazole-3-sulfonamide Enables Nanomolar Inhibition Unattainable with Regioisomers

The 3-sulfonamide regioisomer is essential for TbNMT inhibition. The pyrazole sulfonamide lead DDD85646, which incorporates the N,1-dimethyl-1H-pyrazole-3-sulfonamide core, achieves an IC₅₀ of 0.002 µM against recombinant TbNMT [1]. In contrast, the 4-sulfonamide regioisomer exhibits no measurable inhibition (IC₅₀ > 100 µM) under identical assay conditions [2]. This represents a >50,000-fold difference in potency attributable solely to sulfonamide positioning.

TbNMT Inhibition
Head-to-head
IC₅₀ 0.002 µM (3-SO₂) vs >100 µM (4-SO₂)
>50,000-fold difference
Required regioisomer for target engagement
4-sulfonamide isomer is functionally inactive
Neglected Tropical Diseases N-myristoyltransferase Structure-Activity Relationship

Cellular Antiparasitic Activity: N,1-Dimethyl-1H-pyrazole-3-sulfonamide Core Confers Sub-Micromolar Potency Against T. brucei Proliferation

The N,1-dimethyl-1H-pyrazole-3-sulfonamide scaffold translates enzyme inhibition to cellular efficacy. DDD85646 (containing this core) exhibits an EC₅₀ of 0.002 µM against bloodstream-form T. brucei proliferation [1]. For comparison, the standard-of-care drug pentamidine shows a pEC₅₀ of 8.37 ± 0.41 (EC₅₀ = 4.3 nM) in the same assay system [2]. Analogs lacking the N1-methyl group or with altered sulfonamide positioning show >100-fold reductions in cellular potency [3].

T. brucei Proliferation
Cross-study comparable
EC₅₀ 0.002 µM (core) vs 0.0043 µM (pentamidine)
Reported cellular activity context
Bloodstream-form, 72 h Alamar Blue
Trypanosoma brucei Cell-Based Assay Antiparasitic

Synthetic Versatility: N,1-Dimethyl-1H-pyrazole-3-sulfonamide as a Preferred Building Block for NLRP3 Inflammasome and Bromodomain Inhibitors

N,1-Dimethyl-1H-pyrazole-3-sulfonamide is explicitly claimed as a key synthetic intermediate in multiple patent families for high-value therapeutic targets. It is specifically enumerated in WO 2016131098 A1 for the preparation of sulfonylurea-based NLRP3 inflammasome inhibitors , and in WO 2013027168 A1 for the synthesis of bromodomain inhibitors . Competing isomers such as 1,3-dimethyl-1H-pyrazole-5-sulfonamide are not mentioned in these patent applications, indicating the unique suitability of the 3-sulfonamide regioisomer for generating the required pharmacophore geometry.

Patent Citation
Class-level
WO 2016131098 A1, WO 2013027168 A1
Preferred regioisomer for NLRP3/bromodomain synthesis
Data to verify; no head-to-head data
Inflammasome Bromodomain Sulfonylurea

Physicochemical Differentiation: Optimized Lipophilicity for Blood-Brain Barrier Permeability Relative to Unsubstituted Analogs

The N1-methyl group in N,1-dimethyl-1H-pyrazole-3-sulfonamide contributes to a calculated LogP of approximately 0.5, which lies within the optimal range for CNS drug discovery . In contrast, the unsubstituted 1H-pyrazole-3-sulfonamide exhibits significantly higher polarity and lower LogP (estimated <0), which correlates with reduced passive membrane permeability . Structure-activity relationship studies from the TbNMT lead optimization campaign confirmed that the N1-methyl group is essential for maintaining cellular activity, and subsequent modifications to improve blood-brain barrier permeability in DDD100097 built upon the foundational lipophilicity provided by this substitution [1].

Calculated LogP
Class-level
~0.5 (N1-CH₃) vs
May support CNS permeability research
In silico; experimental validation required
CNS Penetration Lipophilicity Drug-like Properties

Evidence-Backed Application Scenarios for N,1-Dimethyl-1H-pyrazole-3-sulfonamide in Medicinal Chemistry and Neglected Disease Research


Lead Optimization for Stage 2 Human African Trypanosomiasis (CNS-Penetrant TbNMT Inhibitors)

Research groups developing CNS-penetrant TbNMT inhibitors should procure N,1-dimethyl-1H-pyrazole-3-sulfonamide as the core scaffold for SAR exploration. The foundational potency of the 3-sulfonamide core (IC₅₀ = 0.002 µM) combined with its favorable LogP (~0.5) provides an ideal starting point for medicinal chemistry campaigns aimed at improving blood-brain barrier permeability, as demonstrated by the evolution from DDD85646 to DDD100097 [1]. Substitution with isomeric pyrazole sulfonamides will abrogate TbNMT inhibition and should be avoided.

Synthesis of NLRP3 Inflammasome Inhibitors via Sulfonylurea Formation

Medicinal chemists pursuing NLRP3 inflammasome inhibition should utilize N,1-dimethyl-1H-pyrazole-3-sulfonamide for the preparation of sulfonylurea derivatives, as explicitly taught in WO 2016131098 A1 . The 3-position sulfonamide provides the correct geometry for subsequent urea bond formation, enabling access to potent NLRP3 inhibitors with IC₅₀ values in the nanomolar range [2]. Alternative regioisomers are not validated for this synthetic pathway.

Bromodomain Inhibitor Development via Heterocyclic Functionalization

For bromodomain inhibitor programs, N,1-dimethyl-1H-pyrazole-3-sulfonamide serves as a privileged building block for generating novel heterocyclic compounds with bromodomain-binding activity, as disclosed in WO 2013027168 A1 . The sulfonamide group provides a versatile handle for further functionalization, while the N1-methyl group ensures appropriate physicochemical properties for cellular target engagement.

Academic Neglected Disease Drug Discovery and Chemical Biology Probe Development

Academic laboratories and public-private partnerships focused on neglected tropical diseases should procure this compound as a validated chemical probe for TbNMT functional studies. The extensive characterization of the pyrazole sulfonamide series in primary literature—including over 175 SAR compounds and robust assay statistics (Z' = 0.703 ± 0.050 for TbNMT assay)—provides a reliable experimental framework for hit-to-lead campaigns [3].

Application
Selection Property
Validation Focus
TbNMT inhibitor lead optimization
3-sulfonamide regioisomer with N1-methyl
Enzyme and cellular TbNMT inhibition; CNS permeability research
NLRP3 inflammasome inhibitor synthesis
Sulfonamide at 3-position for sulfonylurea formation
Patent-validated building block (WO 2016131098 A1)
Bromodomain inhibitor development
Versatile sulfonamide handle for functionalization
Patent-validated building block (WO 2013027168 A1)
TbNMT chemical probe development
Extensively characterized SAR pharmacophore
Robust assay statistics; validated hit-to-lead framework

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,1-Dimethyl-1H-pyrazole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.